PIK-75 Hydrochloride

Vue d'ensemble

Description

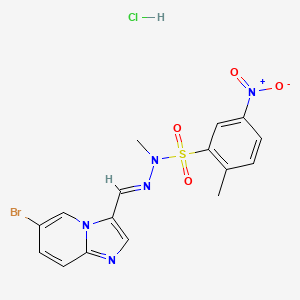

PIK-75 Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C16H15BrClN5O4S and its molecular weight is 488.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

PIK-75 Hydrochloride is a selective inhibitor of the p110α isoform of phosphatidylinositol 3-kinase (PI3K), a critical enzyme involved in various cellular processes, including growth, survival, and metabolism. This compound has garnered attention for its potential therapeutic applications in cancer and inflammatory diseases.

PIK-75 primarily inhibits the p110α isoform of PI3K with an IC50 value of 5.8 nM , demonstrating a 200-fold higher potency compared to p110β . By inhibiting this enzyme, PIK-75 disrupts downstream signaling pathways involving AKT, leading to reduced cell survival and proliferation.

Key Actions:

- Induces Apoptosis : In acute myeloid leukemia cells, PIK-75 causes a loss of Bcl-xL and Mcl-1, promoting apoptosis through the activation of pro-apoptotic proteins like Bak .

- Inhibits Inflammatory Cytokines : It significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell types, including human endothelial cells .

- Modulates Cell Adhesion : PIK-75 decreases the expression of adhesion molecules (E-selectin, ICAM-1, VCAM-1), thereby inhibiting monocyte-endothelial cell adhesion .

Efficacy in Tumor Models

PIK-75 has demonstrated anticancer activity across several studies:

Research Findings

Recent studies have highlighted the diverse biological activities of PIK-75:

- Inhibition of Cytokine Production : PIK-75 effectively inhibited TNF-α and IL-6 production in vitro and in vivo, showcasing its anti-inflammatory properties .

- Impact on Insulin Secretion : Acute treatment with PIK-75 enhanced glucose-induced insulin secretion in pancreatic β-cells, suggesting a potential role in metabolic regulation .

- Cell Motility and Adhesion : In breast cancer models, PIK-75 inhibited cell motility and adhesion, which are critical for cancer metastasis .

Targeted Nanosuspension Development

A study focused on developing a folate-targeted nanosuspension of PIK-75 aimed at enhancing therapeutic efficacy in ovarian cancer models. The targeted formulation exhibited:

Applications De Recherche Scientifique

Cancer Research

PIK-75 has been extensively studied for its potential in cancer therapy:

- Acute Myeloid Leukemia (AML): PIK-75 has shown effectiveness in targeting AML cells by disrupting the interaction between Bcl-xL and Bak, leading to apoptosis .

- Inhibition of Tumor Growth: In vivo studies indicate that PIK-75 can suppress tumor growth by inhibiting the PI3K pathway, which is often upregulated in various cancers .

Inflammation Modulation

PIK-75 has demonstrated anti-inflammatory properties:

- Cytokine Production: Research indicates that PIK-75 inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell types, including human monocyte-endothelial cells .

- Esophageal Inflammation: A study on feline esophageal epithelial cells showed that PIK-75 reduced hydrogen peroxide-induced inflammatory responses by decreasing IL-1β and IL-8 levels .

| Target Isoform | IC50 (nM) |

|---|---|

| p110α | 5.8 |

| p110γ | 76 |

| p110β | 1300 |

| DNA-PK | 2 |

Effects on Cytokine Levels

| Treatment Condition | IL-6 Release (pg/mL) | IL-1β Expression (Relative Units) | IL-8 Expression (Relative Units) |

|---|---|---|---|

| Control | 100 | 1 | 1 |

| PIK-75 (0.1 μM) | 80 | 0.8 | 0.9 |

| PIK-75 (0.5 μM) | 50 | 0.5 | 0.6 |

| PIK-75 (1 μM) | 30 | 0.3 | 0.4 |

Case Study: Inhibition of TNF-α Induced CD38 Expression

In a study examining the effects of PIK-75 on TNF-α-induced CD38 expression, researchers found that treatment with PIK-75 significantly reduced CD38 mRNA levels and ADP-ribosyl cyclase activity in airway smooth muscle cells, indicating its potential utility in treating inflammatory diseases such as asthma .

Case Study: Enhancement of Insulin Secretion

Another study highlighted that acute treatment with PIK-75 enhanced glucose-induced insulin secretion in pancreatic β-cells, suggesting its role in metabolic regulation and potential implications for diabetes treatment .

Propriétés

IUPAC Name |

N-[(E)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN5O4S.ClH/c1-11-3-5-13(22(23)24)7-15(11)27(25,26)20(2)19-9-14-8-18-16-6-4-12(17)10-21(14)16;/h3-10H,1-2H3;1H/b19-9+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUDEIAYNKZQKM-MYHMWQFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)/N=C/C2=CN=C3N2C=C(C=C3)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrClN5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50669843 | |

| Record name | N'-[(E)-(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylidene]-N,2-dimethyl-5-nitrobenzene-1-sulfonohydrazide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1462995-14-7, 372196-77-5 | |

| Record name | PIK-75 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1462995147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-[(E)-(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylidene]-N,2-dimethyl-5-nitrobenzene-1-sulfonohydrazide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7GH4IC9PLL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GH4IC9PLL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.